3,5-dimethyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide
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Overview
Description
3,5-dimethyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with two methyl groups at positions 3 and 5, and a tetrazole ring attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Amide Bond Formation: The tetrazole derivative is then coupled with 3,5-dimethylbenzoic acid or its derivatives using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the formation of the tetrazole ring and automated systems for the coupling reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used for the reduction of the amide bond.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3,5-dimethylbenzoic acid derivatives.
Reduction: Formation of 3,5-dimethyl-N-(1-propyl-1H-tetrazol-5-yl)benzylamine.
Substitution: Formation of various substituted tetrazole derivatives.
Scientific Research Applications
3,5-dimethyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is explored for its use in the development of high-energy materials and explosives due to the presence of the tetrazole ring.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-N-(1H-tetrazol-5-yl)benzamide: Lacks the propyl group, which may affect its binding affinity and specificity.
3,5-dimethyl-N-(1-methyl-1H-tetrazol-5-yl)benzamide: Contains a methyl group instead of a propyl group, which can influence its pharmacokinetic properties.
3,5-dimethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide: Contains an ethyl group, which may alter its solubility and bioavailability.
Uniqueness
3,5-dimethyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide is unique due to the presence of the propyl group, which can enhance its lipophilicity and improve its ability to cross biological membranes. This structural feature may contribute to its higher potency and efficacy compared to similar compounds.
Properties
IUPAC Name |
3,5-dimethyl-N-(1-propyltetrazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-4-5-18-13(15-16-17-18)14-12(19)11-7-9(2)6-10(3)8-11/h6-8H,4-5H2,1-3H3,(H,14,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYAEFJVWRIVIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)NC(=O)C2=CC(=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358902 |
Source
|
Record name | 3,5-Dimethyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
679798-98-2 |
Source
|
Record name | 3,5-Dimethyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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